4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
説明
Structure
3D Structure
特性
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDNAMSWMGZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440615 | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253682-42-7 | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetrahydroisoxazolopyridines
Foundational Synthetic Routes to the 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Scaffold
The construction of the core tetrahydroisoxazolopyridine ring system can be achieved through several fundamental chemical strategies. These methods focus on the efficient assembly of the fused isoxazole (B147169) and piperidine (B6355638) rings.
The synthesis of fused heterocyclic systems like tetrahydroisoxazolopyridines often employs condensation and cyclization reactions. For related pyrazolopyridine structures, a common approach involves a multi-component reaction where an aryl aldehyde, ethyl acetoacetate, hydrazine (B178648) hydrate, and an ammonia (B1221849) source like urea (B33335) are condensed together. chemmethod.com This process typically involves the initial formation of intermediates, followed by intramolecular nucleophilic attack and cyclization, ultimately leading to the fused heterocyclic product after dehydration. chemmethod.com While not explicitly detailed for the this compound scaffold in the provided context, such condensation strategies are a cornerstone in the synthesis of related nitrogen-containing heterocyclic compounds. chemmethod.comresearchgate.net
Intramolecular N-alkylation is a key strategy for forming nitrogen-containing rings. In the synthesis of related heterocyclic systems, such as 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines, a common pathway involves introducing an alkyl group onto a nitrogen atom. researchgate.net This is achieved by reacting a key intermediate, a 6-unsubstituted benzyl (B1604629) ester, with alkyl halides, followed by debenzylation to yield the corresponding carboxylic acid, which is then amidated. researchgate.net Another approach involves the N-alkylation of 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates, where the resulting secondary amines are cyclized in the presence of a base to yield pyrazolo[4,3-c]pyridin-4-ones. researchgate.net The regioselectivity of N-alkylation can be influenced by the specific substituents on the heterocyclic ring and the nature of the alkylating agent used. beilstein-journals.org
The 1,3-dipolar cycloaddition of nitrile oxides is a powerful and efficient method for constructing the isoxazole ring system. mdpi.com This strategy has been successfully applied to the synthesis of isoxazolopyridinone scaffolds. nih.govd-nb.info The process involves the in situ generation of a nitrile oxide from a precursor, typically an aldoxime or a nitroalkane. mdpi.commdpi.com This highly reactive intermediate then undergoes a cycloaddition reaction with an alkene (a dipolarophile), which is part of the piperidine precursor, to form the fused isoxazoline (B3343090) ring that subsequently tautomerizes or is oxidized to the isoxazole. mdpi.comresearchgate.net This intramolecular approach provides excellent control over regiochemistry and is a key step in creating complex polycyclic systems. researchgate.net Specifically, nitrile oxide dipolar-cycloaddition strategies have been reported to access the isoxazolo[4,3-c]pyridin-4-one scaffold, and a first-generation approach utilized this method for the [4,5-c] isomer. nih.govd-nb.info
| Synthetic Strategy | Description | Key Intermediates | Resulting Scaffold |
| Condensation/Cyclization | Multi-component reaction involving condensation and subsequent intramolecular cyclization. | Aldehydes, β-ketoesters, hydrazine, ammonia source. | Pyrazolopyridines and related heterocycles. |
| Intramolecular N-Alkylation | Cyclization via formation of a C-N bond within a molecule containing a nitrogen nucleophile and an electrophilic center. | Carboxylic acid derivatives, aminoalkyl-substituted heterocycles. | Pyrazolopyridinones, Pyrazolopyrimidines. |
| Nitrile Oxide Cycloaddition | 1,3-dipolar cycloaddition of an in situ generated nitrile oxide onto an alkene. | Nitrile oxides (from aldoximes), alkene-substituted piperidines. | Isoxazolopyridinones. nih.govd-nb.info |
Specialized Synthetic Pathways for Key Analogues
Beyond foundational routes, specific synthetic pathways have been tailored to produce important analogues, demonstrating the versatility of chemical synthesis in accessing structurally diverse molecules.
A patented process describes the synthesis of Gaboxadol (also known as THIP), an isomer of the target compound, starting from the readily available pyrrolidin-2-one. google.com The synthesis begins with the acid-catalyzed ring-opening of pyrrolidin-2-one in the presence of ethanol (B145695) to produce ethyl 4-aminobutyrate as a methanesulfonic acid salt. google.comnih.gov This intermediate undergoes further transformations, including a Dieckmann-type cyclization, to construct a key dihydropyridine (B1217469) intermediate, specifically dimethyl or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. google.com The final step involves the cyclization of this piperidine derivative with a source of hydroxylamine (B1172632) to form the fused isoxazole ring, yielding Gaboxadol. google.comwikipedia.org
Synthetic Sequence for Gaboxadol
Ring Opening: Pyrrolidin-2-one is treated with an alcohol (e.g., ethanol) and a strong acid (e.g., methanesulfonic acid) to form the corresponding 4-aminobutyrate ester. google.com
Protection and Functionalization: The amino group is protected, and the molecule is elaborated.
Dieckmann Cyclization: The processed intermediate is subjected to base-mediated intramolecular condensation to form the piperidine ring structure. google.com
Isoxazole Ring Formation: The resulting β-ketoester derivative is reacted with hydroxylamine to construct the final isoxazolol ring, affording Gaboxadol.
A versatile method for derivatizing the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold involves an aldol (B89426) elaboration at the C-3 methyl group. nih.govd-nb.infobeilstein-journals.org This strategy allows for the introduction of a wide range of substituents, creating new 3-alkenyl derivatives. The process begins with the deprotonation of the C-3 methyl group using a strong base, such as lithium diisopropylamide (LDA), to form a reactive anion. nih.govd-nb.info This anion is then treated with various aldehydes in an aldol-type reaction. nih.govd-nb.info The initial reaction often yields a β-hydroxy adduct, which can in some cases be isolated or dehydrated (e.g., by heating with an acid catalyst like PTSA) to give the final 3-alkenyl product. d-nb.infobeilstein-journals.org This approach serves as a powerful tool for creating analogues that are masked forms of acylpyridone natural products. nih.govbeilstein-journals.org
Aldol Reaction of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one d-nb.info
| Aldehyde (RCHO) | Hydroxy Adduct (7) Yield | Dehydrated Product (8) Yield |
|---|---|---|
| Benzaldehyde | - | 82% |
| 4-Nitrobenzaldehyde | - | 52% |
| 4-Bromobenzaldehyde | 35% | 15% |
| 2,4-Dichlorobenzaldehyde | 51% | 22% |
| 2,2-Dimethylpropanal | 55% | 4% |
Green Chemistry Approaches and Sustainable Synthetic Practices in Isoxazolopyridine Production
The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of producing isoxazolopyridine scaffolds, such as this compound, these principles are being applied to develop more environmentally benign and efficient synthetic routes. These approaches focus on aspects like the use of greener solvents, alternative energy sources, and the development of highly efficient catalytic systems.
Several innovative strategies have emerged for the synthesis of isoxazolopyridine derivatives that align with green chemistry principles. These include one-pot multicomponent reactions, the use of ultrasound irradiation, and microwave-assisted synthesis. researchgate.nettsijournals.com Such methods offer significant advantages over traditional synthetic protocols, including shorter reaction times, higher yields, easier product purification, and a reduced environmental footprint. researchgate.net
One notable green approach involves the use of water as a solvent for the synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This method, which proceeds via a one-pot sequential multicomponent reaction, is environmentally friendly and highly efficient. researchgate.net Another sustainable practice is the use of acetic acid, which can act as both a solvent and a catalyst, in combination with ultrasound irradiation to produce isoxazolo[5,4‐b]pyridines. researchgate.net This technique, known as sonochemistry, can accelerate reaction rates and improve selectivity while minimizing waste. researchgate.net
The development of reusable catalysts is another cornerstone of green synthetic chemistry. For instance, magnetic nanoparticles have been utilized as a support for sulfonic acid groups to create a reusable catalyst for the synthesis of chromeno-triazolopyrimidin compounds. jsynthchem.com This type of catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, thereby reducing waste and production costs. jsynthchem.com
Furthermore, biotechnological routes, employing enzymes or microorganisms, are being explored for the production of complex molecules. researchgate.net These methods are inherently more sustainable as they operate under mild reaction conditions, consume less energy, and are highly selective, leading to a significant reduction in waste compared to conventional chemical syntheses. researchgate.net While specific applications to this compound are still emerging, these broader trends in green chemistry are paving the way for more sustainable production of this important class of compounds.
Detailed Research Findings in Green Synthesis of Isoxazolopyridine Derivatives
The following tables summarize key research findings that exemplify green chemistry approaches in the synthesis of various isoxazolopyridine and related heterocyclic compounds.
| Entry | Starting Materials | Reaction Conditions | Yield (%) | Green Aspects |
|---|---|---|---|---|
| 1 | Aryl glyoxal, 5-Aminoisoxazoles, Malononitrile | Ultrasound irradiation, Acetic acid (solvent and catalyst) | High | Energy-efficient (ultrasound), dual-role solvent/catalyst, short reaction time, high efficiency. |
| Entry | Starting Materials | Reaction Conditions | Yield (%) | Green Aspects |
|---|---|---|---|---|
| 1 | Chalcones, Hydroxylamine hydrochloride | Microwave irradiation (70% power), Solvent-free | 76-88 | Energy-efficient (microwave), solvent-free conditions, shorter reaction times, cleaner reaction. |
| Entry | Starting Materials | Reaction Conditions | Yield (%) | Green Aspects |
|---|---|---|---|---|
| 1 | Arylglyoxal, 1,3-Dimethylbarbituric acid, 5-Aminoisoxazole | One-pot sequential multicomponent reaction in water | High | Use of water as a green solvent, high reaction efficiency, easy product purification. |
| Entry | Starting Materials | Reaction Conditions | Key Step | Green Aspects |
|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridines | Base-promoted | Intramolecular nucleophilic substitution of the nitro group | Efficient method from readily available starting materials. |
Derivatization Strategies and Analogue Development
The chemical scaffold of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine serves as a versatile template for synthetic modification. Researchers have explored various derivatization pathways to probe the chemical space around this core, aiming to refine its pharmacological profile. These strategies primarily involve substitutions at key positions of the bicyclic system.
Substitution at the 3-Position (e.g., Hydroxyl, Methoxy (B1213986), Ethoxy Groups)
The 3-position of the isoxazole (B147169) ring is a critical site for modification. The parent compound in this class is often considered the 3-hydroxy derivative, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), which is known as an inhibitor of GABA uptake. nih.gov This hydroxyl group imparts a specific electronic and hydrogen-bonding character to the molecule.
Synthetic efforts have been directed at replacing this hydroxyl group with other functionalities to investigate their impact on biological activity. While extensive literature details the synthesis and activity of the hydroxyl derivative, information on corresponding methoxy and ethoxy analogues is less common. The focus has predominantly been on the 3-ol (or 3-one tautomer) functionality, which is a key feature for interaction with biological targets. wikipedia.orgnih.gov The synthesis of the core structure itself can be achieved through various routes, often starting from precursors like pyrrolidin-2-one and involving intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. google.com
Table 1: Substitution at the 3-Position of the Tetrahydroisoxazolopyridine Core
| Compound Name | Abbreviation | Substitution at 3-Position | Key Finding | Reference |
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol | THPO | Hydroxyl (-OH) | An inhibitor of GABA uptake. nih.gov | nih.gov |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol | THIP (Gaboxadol) | Hydroxyl (-OH) | A potent GABA agonist, developed from the natural product muscimol (B1676869). nih.govnih.gov | nih.govnih.gov |
Carboxylic Acid Functionalization and Esterification (e.g., 4-HPCA, 5-HPCA, 6-HPCA, 7-HPCA)
The introduction of carboxylic acid groups onto the tetrahydroisoxazolopyridine framework has been a key strategy to create analogues of excitatory amino acid neurotransmitters. These derivatives, known as HPCA (hydroxypyridinyl-isoxazole-carboxylic acids), are conformationally restricted analogues of neurotransmitters like AMPA.
One notable example is (RS)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid (5-HPCA), a cyclised analogue of AMPA. rsc.org Researchers have successfully resolved the enantiomers of 5-HPCA, finding that the pharmacological activity at AMPA receptors resides almost exclusively with the (R)-(+)-enantiomer. This was an anomalous finding, as the (S)-enantiomer is typically the active form for AMPA receptor agonists. This stereochemical reversal was explained through docking studies with the GluR2 agonist binding site. rsc.org The synthesis of these enantiomers was achieved through chiral chromatographic resolution of a dicarboxylic acid precursor, followed by a stereoconservative hydrolysis. rsc.org While 5-HPCA is a derivative of the [5,4-c] isomer, this line of research highlights the importance of carboxylic acid functionalization in creating potent and stereoselective glutamate (B1630785) receptor ligands.
Table 2: Carboxylic Acid Derivatives of the Tetrahydroisoxazolopyridine Scaffold
| Compound Name | Abbreviation | Key Feature | Pharmacological Finding | Reference |
| (R)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid | (R)-5-HPCA | Conformationally constrained AMPA analogue. | Acts as an agonist at AMPA receptors, showing unusual stereoselectivity. | rsc.org |
| (S)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid | (S)-5-HPCA | Enantiomer of (R)-5-HPCA. | Largely inactive at AMPA receptors. | rsc.org |
N-Acylation and Other Nitrogen Substitutions on the Pyridine (B92270) Ring
Modification of the nitrogen atom within the pyridine ring offers another avenue for derivatization. N-acylation, N-alkylation, and other substitutions can significantly alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to cross the blood-brain barrier.
While direct examples of N-acylation on the this compound core are not extensively detailed in the provided context, synthetic strategies for related heterocyclic systems are well-established. For instance, in the synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives, N-acylation is a standard procedure. A suspension of the core structure is treated with an acyl halide in the presence of a base like triethylamine (B128534) to yield the corresponding N-acylated product. nih.gov Similarly, N-alkylation can be achieved by reacting the core with an appropriate halide. nih.gov These general methods are applicable to the nitrogen of the tetrahydropyridine (B1245486) ring in the isoxazolo[4,5-c]pyridine system, allowing for the synthesis of a diverse library of compounds for biological screening.
Exploration of Bioisosteric Analogues
Bioisosterism is a fundamental strategy in drug design where one functional group or atom is replaced by another with similar physical or chemical properties to enhance desired biological activities or reduce unwanted side effects. This approach has been applied to the tetrahydroisoxazolopyridine scaffold.
Synthesis and Evaluation of Thio Analogues (e.g., 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol)
A classic bioisosteric replacement involves substituting an oxygen atom with a sulfur atom. estranky.sk This strategy was employed to create thio analogues of both THIP and THPO. The synthesis of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol (Thio-THPO) and 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) has been reported. nih.gov
Biological evaluation revealed that Thio-THPO was a slightly weaker inhibitor of GABA uptake compared to its oxygen-containing counterpart, THPO. nih.gov In contrast, Thio-THIP was found to be only a weak GABA agonist, a significant drop in activity compared to THIP. nih.gov Interestingly, calculations of I/U ratios, which suggest the potential to penetrate the blood-brain barrier, were low for the thio analogues, implying they might enter the brain readily. nih.gov
Table 3: Bioisosteric Thio Analogues
| Original Compound (O) | Thio Analogue (S) | Biological Activity Comparison | Reference |
| THPO | 4,5,6,7-Tetrahydroisothiazolo[4,5-c]pyridin-3-ol (Thio-THPO) | Slightly weaker than THPO as a GABA uptake inhibitor. | nih.gov |
| THIP | 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) | A weak GABA agonist, in contrast to the potent agonist activity of THIP. | nih.gov |
Development of Analogues Structurally Related to Naturally Occurring Compounds (e.g., Ibotenic Acid, Muscimol)
The design of many 4,5,6,7-tetrahydroisoxazolopyridine derivatives is rooted in the structures of naturally occurring neuroactive compounds found in Amanita muscaria mushrooms, namely ibotenic acid and its decarboxylated product, muscimol. nih.govmdpi.com Muscimol is a potent and selective agonist for GABA-A receptors. wikipedia.org
The compound 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol) is a prime example of this strategy. It was developed as a conformationally constrained analogue of muscimol, where the flexible side chain of muscimol is incorporated into a tetrahydropyridine ring. wikipedia.orgnih.gov This structural constraint locks the molecule into a specific conformation that is favorable for binding to GABA-A receptors. This approach, using a natural product as a lead compound, has been a highly successful strategy in the development of potent GABAergic agents. nih.gov Similarly, the HPCA derivatives can be viewed as constrained analogues of ibotenic acid, which itself is a potent agonist at glutamate receptors.
Development of Complex Fused Ring Systems (e.g., Bis-Isoxazolyl-1,2,5,6-Tetrahydro Pyridine-3-Carboxylates)
The development of complex fused ring systems originating from the this compound scaffold is a significant area of research for creating novel molecular architectures. A notable example is the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates.
Researchers have developed a highly efficient, one-pot synthesis for these complex derivatives utilizing a green chemistry approach. scirp.org This method employs the room temperature ionic liquid (RTIL) triethyl ammonium (B1175870) acetate (B1210297) (TEAA), which functions as both a green solvent and a recyclable catalyst. scirp.org The synthesis proceeds without the formation of toxic byproducts, offering considerable advantages over traditional methods, including mild reaction conditions, high yields, short reaction times, and a straightforward experimental and work-up procedure. scirp.org
The reaction involves multiple components and is proposed to proceed through a specific mechanistic pathway. scirp.org The scope of this synthetic strategy was explored by creating a variety of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylate derivatives, all of which were obtained in excellent yields. scirp.org The reusability of the ionic liquid was also demonstrated, as it could be recovered and reused for at least five consecutive runs without a significant loss in efficacy. scirp.org
Table 1: Synthesis of Bis-Isoxazolyl-1,2,5,6-Tetrahydro Pyridine-3-Carboxylate Derivatives Using TEAA Ionic Liquid. scirp.org
| Entry | R¹ | R² | Product | Time (min) | Yield (%) |
| 1 | H | Ph | 4a | 20 | 95 |
| 2 | H | 4-Me-Ph | 4b | 25 | 92 |
| 3 | H | 4-Cl-Ph | 4c | 20 | 96 |
| 4 | H | 4-Br-Ph | 4d | 25 | 94 |
| 5 | H | 4-F-Ph | 4e | 30 | 90 |
| 6 | H | 2-Furyl | 4f | 30 | 92 |
| 7 | H | 2-Thienyl | 4g | 30 | 94 |
| 8 | Me | Ph | 4h | 25 | 96 |
| 9 | Me | 4-Me-Ph | 4i | 30 | 94 |
| 10 | Me | 4-Cl-Ph | 4j | 25 | 97 |
| 11 | Me | 4-Br-Ph | 4k | 30 | 95 |
| 12 | Me | 4-F-Ph | 4l | 35 | 92 |
| 13 | Me | 2-Furyl | 4m | 35 | 94 |
| 14 | Me | 2-Thienyl | 4n | 35 | 95 |
Pharmacological Characterization and Receptor Interactions
Gamma-Aminobutyric Acid (GABA) Receptor System Modulation
The compound's interaction with the GABA system is multifaceted, encompassing both direct receptor agonism and influence on GABA transport mechanisms.
Some research has characterized 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine as a gamma-aminobutyric acid(A) (GABA_A) receptor agonist. nih.gov This activity is central to its pharmacological profile, distinguishing it from many other GABAergic agents like benzodiazepines which are positive allosteric modulators rather than direct agonists. wikipedia.org Direct agonists bind to the same site as the endogenous ligand, GABA, to activate the receptor and induce a physiological response. youtube.comyoutube.com
The agonistic activity of the related compound, Gaboxadol, shows a notable preference for GABA_A receptors that are located outside of the synapse (extrasynaptic) and contain the delta (δ) subunit. wikipedia.org These extrasynaptic δ-GABA_A receptors are highly sensitive to low, ambient concentrations of GABA and are considered a key target for this class of compounds. nih.gov The δ subunit confers unique pharmacological properties, including a high sensitivity to certain agonists and insensitivity to benzodiazepines. nih.gov The affinity for extrasynaptic α4β3δ GABA_A receptors can be significantly greater—by as much as 10-fold—than for other receptor subtypes. wikipedia.org This selectivity is a defining feature of its mechanism of action.
In contrast to its potent activity at extrasynaptic δ-containing receptors, the compound's isomer, Gaboxadol, demonstrates lower potency at GABA_A receptors typically found within the synapse, such as those containing the alpha-1 (α1) and gamma-2 (γ2) subunits (α1β3γ2). wikipedia.org Studies comparing its effects in wild-type mice with those in mice lacking either the α1 or δ subunit have provided clear evidence for this differentiation. In electrophysiological recordings from thalamic neurons, deletion of the δ-subunit, but not the α1-subunit, dramatically reduced the inward current induced by the compound. tribioscience.com This highlights the selective role of extrasynaptic δ-GABA_A receptors over synaptic α1-containing GABA_A receptors in mediating its effects. tribioscience.com
| Receptor Subunit Focus | Finding | Mouse Model | Reference |
| δ-subunit | Deletion of the δ-subunit significantly reduced the compound-induced current in thalamic neurons. | δ(0/0) Mice | tribioscience.com |
| α1-subunit | Deletion of the α1-subunit did not significantly alter the compound-induced current in thalamic neurons. | α1(0/0) Mice | tribioscience.com |
Beyond direct receptor agonism, this compound (THPO) is characterized as an inhibitor of GABA uptake. nih.gov This action is distinct from its isomer, Gaboxadol (THIP). THPO inhibits the GABA transporters (GATs) that are responsible for clearing GABA from the extracellular space, thereby increasing the ambient concentration of the neurotransmitter. nih.gov
Research comparing THPO to its thio-analogue, Thio-THPO, found that Thio-THPO was a slightly weaker inhibitor of GABA uptake in vitro. nih.gov In studies using microdialysis in the rat thalamus, perfusion with THPO led to a significant, 200% increase in the extracellular concentration of GABA. This effect demonstrates its efficiency as a GABA uptake inhibitor, particularly for glial GABA uptake.
| Compound | Primary Mechanism | Effect on Extracellular GABA | Reference |
| This compound (THPO) | GABA Uptake Inhibition | 200% increase | |
| Thio-THPO | GABA Uptake Inhibition | Slightly weaker than THPO | nih.gov |
| Gaboxadol (THIP) | GABA_A Receptor Agonist | N/A (Direct Agonist) | wikipedia.orgnih.gov |
Agonistic Activity at GABA_A Receptors
Excitatory Amino Acid Receptor Interactions
While the primary focus of research has been on the GABA system, some studies have explored interactions with excitatory amino acid (EAA) systems. EAA receptors, such as NMDA and AMPA receptors, are crucial for fast excitatory neurotransmission in the brain. nih.gov
In microdialysis studies, it was observed that the simultaneous infusion of THPO with GABA not only increased extracellular GABA levels but also led to an increase in the extracellular concentrations of the excitatory amino acids glutamate (B1630785) and aspartate. This effect on EAAs was not observed when GABA was administered alone or in combination with the GABA uptake inhibitor nipecotic acid. This finding suggests a specific interaction whereby inhibiting glial GABA uptake with THPO can indirectly influence the extracellular levels of key excitatory neurotransmitters.
Other Molecular Target Interactions
Beyond classical neurotransmitter receptors, derivatives of the this compound scaffold have been identified as inhibitors of crucial cellular chaperones and enzymes.
A novel class of compounds based on the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine structure has been identified as inhibitors of Heat Shock Protein 90 (Hsp90). nih.gov Research has demonstrated that certain derivatives from this class exhibit notable binding to Hsp90, leading to potent inhibition of cell growth. nih.gov The substitution at the N-5 position with a 2,4-resorcinol carboxamide has been highlighted as a critical feature for this inhibitory activity. nih.gov
Table 1: Hsp90 Inhibitory Activity of this compound Derivatives
| Compound Derivative | Target | Activity | Key Structural Feature |
| Substituted 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | Hsp90 | Inhibitor | N-5 substitution with 2,4-resorcinol carboxamide nih.gov |
Within the same class of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, a compound featuring a hydroxamic acid residue attached to the C-3 amide portion was found to possess dual inhibitory action. nih.gov This specific derivative was shown to inhibit both Hsp90 and Histone Deacetylase 6 (HDAC6). nih.gov
Table 2: Dual Hsp90 and HDAC6 Inhibitory Activity
| Compound Derivative | Target(s) | Activity | Key Structural Feature |
| C-3 amide substituted 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine | Hsp90 and HDAC6 | Inhibitor | Hydroxamic acid residue at C-3 amide nih.gov |
Muscarinic Receptor Agonism and Partial Agonism
Contrary to the heading's suggestion, research indicates a lack of significant direct interaction between this compound and muscarinic receptors. Studies conducted on mice that developed tolerance to the antinociceptive effects of this compound showed that while alterations occurred in the alpha-2 adrenergic receptor system, muscarinic receptors remained unchanged. nih.gov This finding suggests that the compound's mechanism of action is not mediated by direct agonism or partial agonism at muscarinic receptor sites. nih.gov
Broader Neuromodulatory Effects and Influence on Neurotransmitter Systems
The principal neuromodulatory effect of this compound stems from its activity as a direct agonist at specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgnih.gov It is recognized as a conformationally constrained derivative of muscimol (B1676869). wikipedia.org The compound's potency and effect as a GABA-A receptor agonist vary depending on the subunit composition of the receptor. caymanchem.com It acts as a partial agonist at α1β2γ2 subunits, a full agonist at α5-containing receptors, and a super agonist at α4β3δ-containing receptors. caymanchem.com
Notably, it preferentially activates extrasynaptic GABA-A receptors that contain the δ (delta) subunit. nih.gov This selective action enhances a tonic inhibitory current in neurons, as demonstrated in the ventrobasal thalamic nucleus, leading to a decrease in neuronal excitability. nih.gov This mechanism distinguishes it from other GABAergic agents like benzodiazepines. wikipedia.orgdrugbank.com The compound also functions as an antagonist at ρ1 GABA-C receptors. caymanchem.com
Beyond its primary effects on the GABAergic system, this compound also demonstrates an influence on the noradrenergic system. nih.gov Research has shown that chronic administration can lead to an increase in the density of alpha-2 adrenoceptors in the cerebral cortex of mice. nih.gov Furthermore, the antinociceptive effects of the compound can be antagonized by the alpha-2 adrenergic receptor antagonist, yohimbine, suggesting an indirect involvement of the noradrenergic system in its pharmacological profile. nih.gov
Data Tables
Table 1: Receptor Interaction Profile of this compound
| Receptor Subtype | Activity | Potency (ED₅₀ / IC₅₀) | Source |
|---|---|---|---|
| GABA-A (α1β2γ2) | Partial Agonist | ED₅₀ = 143 µM | caymanchem.com |
| GABA-A (α5-containing) | Full Agonist | ED₅₀ = 28-129 µM | caymanchem.com |
| GABA-A (α4β3δ) | Super Agonist | ED₅₀ = 6 µM | caymanchem.com |
| GABA-C (ρ1) | Antagonist | IC₅₀ = 25 µM | caymanchem.com |
Table 2: Influence on Neurotransmitter Systems
| Neurotransmitter System | Effect | Observation | Source |
|---|---|---|---|
| GABAergic | Direct Agonism | Preferentially activates extrasynaptic δ-subunit-containing GABA-A receptors, enhancing tonic inhibition. nih.govnih.gov | nih.govnih.gov |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol |
| 5-(4-Piperidyl)isoxazol-3-ol |
| Gaboxadol |
| Muscimol |
| THIP |
| Yohimbine |
Biological Activities and Therapeutic Potentials
Central Nervous System (CNS) Activities
Sleep-Wakefulness Regulation
The most extensively studied CNS activity of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is its potent influence on the regulation of sleep and wakefulness. nih.govnih.gov Its mechanism of action, which differs from traditional hypnotics, has made it a compound of interest for insomnia treatment. nih.govdrugbank.com
Research in both animal models and humans has demonstrated that this compound effectively promotes deep, slow-wave sleep (non-REM sleep). nih.govnih.gov Studies in rats have shown that administration of the compound significantly increases the amount of NREM sleep. nih.gov This effect is coupled with an increase in the continuity of NREM sleep, as evidenced by longer NREM sleep episodes. nih.gov Chronic administration studies in rats indicated that the sleep-promoting effects, specifically the increase in NREM sleep, were sustained over a five-day treatment period without signs of rapid tolerance development. nih.gov Importantly, this compound's effect on sleep architecture appears to be selective, as studies have shown it does not significantly affect REM sleep. nih.govnih.gov
Table 1: Effects of this compound on NREM Sleep in Rats
| Study Parameter | Observation | Source(s) |
| NREM Sleep Amount | Significantly increased compared to placebo/vehicle. nih.govnih.gov | nih.govnih.gov |
| NREM Sleep Continuity | Demonstrated longer NREM sleep episodes. nih.gov | nih.gov |
| Chronic Administration | Effects on NREM sleep were sustained during 5 days of treatment. nih.gov | nih.gov |
| REM Sleep | REM sleep was reported to be unaffected. nih.govnih.gov | nih.govnih.gov |
Consistent with its sleep-promoting properties, this compound has been shown to significantly reduce wakefulness. nih.gov In a study involving freely behaving rats, the direct perfusion of the compound into the perifornical lateral hypothalamus (PFH), a brain region critical for maintaining arousal, resulted in a significant decrease in wakefulness. nih.gov This finding suggests that the compound may exert its sleep-promoting effects by acting on neurons within key arousal centers of the brain. nih.gov
A key feature of the hypnotic profile of this compound is its ability to enhance delta activity in the electroencephalogram (EEG) during NREM sleep. nih.govncats.io Studies in rats have shown that the compound significantly elevates delta activity (0.5-4 Hz), which is characteristic of deep, restorative sleep. nih.gov This was accompanied by an increase in both the rate of rise and the maximum level of delta activity within NREM sleep episodes. nih.gov In wild-type mice, the compound induced a massive increase in EEG power in frequencies below 6 Hz. nih.gov The effects on the EEG are believed to be mediated preferentially through GABA-A receptors that contain the δ-subunit, as these effects were largely absent in mice lacking this subunit. nih.gov
Table 2: Electrocortical Effects of this compound
| EEG Signature | Finding | Animal Model | Source(s) |
| Delta Activity | Significantly elevated within NREM sleep. nih.gov | Rat | nih.gov |
| Low-Frequency Power | Massive increase in EEG power below 6 Hz. nih.gov | Mouse | nih.gov |
| Mechanism | Effects are mediated by GABA-A receptors containing the δ-subunit. nih.gov | Mouse | nih.gov |
Potential in Neurodegenerative Disorders (e.g., Huntington's Disease, Alzheimer's Disease)
In the early 1980s, before its primary investigation as a sleep aid, this compound was the subject of pilot studies to assess its potential efficacy in treating several neurodegenerative and movement disorders. wikipedia.org These early investigations explored its use for conditions including Huntington's disease and Alzheimer's disease. wikipedia.org Huntington's disease is a progressive neurodegenerative ailment characterized by the expansion of a trinucleotide repeat, leading to cognitive decline and motor dysfunction. researchgate.net While these initial explorations did not lead to the compound's development for these specific indications, they represent an early interest in its broader neurological effects. wikipedia.org
Investigation of Analgesic and Anxiolytic Potential
The therapeutic potential of 4,5,6,7-Tetrahydroisxazolo[4,5-c]pyridine has also been explored in the contexts of pain and anxiety. wikipedia.orgnih.gov Early pilot studies from the 1980s included investigations into its efficacy as both an analgesic (pain-relieving) and an anxiolytic (anxiety-reducing) agent. wikipedia.org Subsequent research confirmed its effectiveness as an analgesic in the mouse hot plate assay, a standard test for pain modulation. nih.gov These studies suggest that the GABAergic system, targeted by this compound, may play a role in modulating pain thresholds through mechanisms independent of opioid receptors. nih.gov
Modulation of Spasticity
Early pilot studies in the 1980s investigated the potential of the related isomer, Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), as a treatment for spasticity. wikipedia.orgnih.gov Spasticity is a condition characterized by increased, involuntary, and velocity-dependent muscle tone that can arise from central nervous system damage. nih.govmedscape.com The therapeutic rationale for exploring Gaboxadol in this context was its action as a direct agonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. wikipedia.org The GABA system is a primary target for many pharmacologic agents used to control spasticity. nih.gov Despite these initial investigations, development for this indication did not proceed, and Gaboxadol was later pursued for other therapeutic applications before its development was ultimately discontinued. wikipedia.org There is no specific information available in the reviewed scientific literature regarding the direct effects of this compound on the modulation of spasticity.
Effects on Tardive Dyskinesia
The potential utility of GABA agonists in treating tardive dyskinesia (TD), a movement disorder often caused by long-term use of antipsychotic medications, has been a subject of clinical research. nih.govnih.govgrantome.com The isomer Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, also referred to as THIP in some studies) was evaluated in pilot studies for this purpose. wikipedia.org
However, clinical evidence has not supported its efficacy. A systematic review of GABA agonists for antipsychotic-induced tardive dyskinesia concluded that the evidence for the effects of agents like THIP is inconclusive and unconvincing. nih.gov The review noted that any potential benefits are likely outweighed by adverse effects. nih.gov Another review of treatments for tardive dyskinesia did not find sufficient evidence to recommend GABA agonists. nih.gov No data is available concerning the specific effects of this compound on tardive dyskinesia.
Neurite Outgrowth Induction and Enhancement
Based on a thorough review of the available scientific literature, there is currently no information on the activity of this compound or its derivatives related to the induction or enhancement of neurite outgrowth.
Anticancer and Cytotoxic Activities
Derivatives of the this compound scaffold have emerged as a class of compounds with notable anticancer properties. Research has focused on their ability to inhibit cancer cell growth and induce cell death through specific molecular mechanisms.
Antiproliferative Activity against Various Cancer Cell Lines
A series of novel 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives has been synthesized and evaluated for anticancer activity. nih.gov These compounds have demonstrated potent cell growth inhibitory effects. nih.gov In particular, their antiproliferative activity was assessed against the K562 human leukemia cell line. nih.gov The research identified that specific substitutions on the pyridine (B92270) and isoxazole (B147169) rings are crucial for achieving high potency. nih.gov
Table 1: Antiproliferative Activity of a 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine Derivative
| Compound Derivative | Cell Line | Activity |
| Derivative with N-5 substitution of a 2,4 resorcinol (B1680541) carboxamide | K562 (Human Leukemia) | Potent cell growth inhibitory activity |
Data sourced from a study on cytotoxic Hsp90 inhibitors. nih.gov
Mechanisms of Action in Cancer Cells: Modulation of Redox Status and Apoptosis Promotion
The primary mechanism identified for the anticancer effects of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives is the inhibition of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. nih.gov By inhibiting Hsp90, these compounds trigger the degradation of these client proteins, leading to the induction of apoptosis (programmed cell death). nih.gov The pro-apoptotic effect of these derivatives has been confirmed in K562 leukemia cells. nih.gov
Furthermore, one derivative bearing a hydroxamic acid residue was found to dually inhibit both Hsp90 and Histone deacetylase 6 (HDAC6), another important target in cancer therapy that is involved in protein stability and apoptosis. nih.gov
There is no specific information available in the reviewed literature regarding the modulation of redox status in cancer cells by this compound or its derivatives.
Selective Targeting of Tumor Tissues
A review of the current scientific literature did not yield any information regarding the selective targeting of tumor tissues by this compound or its derivatives.
Anti-inflammatory Properties
Direct studies detailing the anti-inflammatory properties of this compound are limited in publicly available scientific literature. However, the broader class of isoxazoles and related fused heterocyclic systems have been investigated for their anti-inflammatory potential. For instance, research on thiazolo[4,5-b]pyridine-2-one derivatives, which share a similar bicyclic core, has shown considerable anti-inflammatory effects in in vivo models. biointerfaceresearch.com Some of these derivatives demonstrated activity comparable to or exceeding that of the standard anti-inflammatory drug, Ibuprofen. biointerfaceresearch.com The modification of the core structure, such as the introduction of specific substituents, was found to influence the anti-inflammatory effect. biointerfaceresearch.com While these findings are on a different but related heterocyclic system, they suggest that the tetrahydroisoxazolo[4,5-c]pyridine scaffold could be a promising framework for the development of novel anti-inflammatory agents. Further investigation is required to specifically evaluate the anti-inflammatory capacity of this compound and its derivatives.
Antimicrobial Efficacy
The antimicrobial potential of isoxazolo-pyridine derivatives has been more extensively explored, with several studies reporting on their activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
While specific data on this compound is scarce, research on related structures such as 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones has demonstrated significant antibacterial activity. nih.govresearchgate.net Some of these compounds exhibited in vitro activity comparable to established antibiotics like Gatifloxacin, Ciprofloxacin, and Sparfloxacin. nih.govresearchgate.net
Furthermore, studies on imidazo[4,5-b]pyridine derivatives have shown that these compounds can exhibit potent antibacterial effects. For example, certain N-alkylated imidazo[4,5-b]pyridine derivatives were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing inhibitory activity. mdpi.com Another related class, pyrazolo[3,4-b]pyridines, has also been evaluated for antibacterial properties, with some derivatives showing moderate activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com
The antibacterial activity of these related pyridine-fused heterocyclic systems suggests that the this compound scaffold may also possess antibacterial properties, warranting further investigation.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | Active | mdpi.com |
| Imidazo[4,5-b]pyridine derivative | Escherichia coli | Active | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivative | Bacillus subtilis | Moderate Activity (IZ: 12-14 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridine derivative | Staphylococcus aureus | Moderate Activity (IZ: 12 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridine derivative | Escherichia coli | Moderate Activity (IZ: 12-16 mm) | japsonline.com |
IZ: Inhibition Zone; MIC: Minimum Inhibitory Concentration
Antifungal Activity
The antifungal potential of isoxazolo-pyridine systems has been documented. For instance, novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, which are structurally complex relatives, have been synthesized and tested for their antifungal properties against clinically important fungi such as Candida albicans and Cryptococcus neoformans. researchgate.net Several of these compounds showed moderate activity against both fungal strains. researchgate.net
Another study on triazolo based-thiadiazole derivatives, which also incorporate a heterocyclic system, reported potent antifungal activity, in some cases exceeding that of the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com While these compounds are not direct derivatives of this compound, the findings highlight the potential of fused heterocyclic systems in the development of new antifungal agents. The isoxazole ring itself is a key feature in many compounds with demonstrated antifungal properties.
Table 2: Antifungal Activity of Selected Fused Pyridine Derivatives
| Compound Class | Test Organism | Activity | Reference |
|---|---|---|---|
| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine | Candida albicans | Moderately Active | researchgate.net |
| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine | Cryptococcus neoformans | Moderately Active | researchgate.net |
Structure Activity Relationship Sar and Structural Studies
Correlating Structural Motifs with Pharmacological Profiles
Influence of Specific Substituents on Receptor Binding Affinity and Functional Potency
The pharmacological activity of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives can be significantly modulated by the introduction of specific substituents. These modifications can alter the compound's affinity for its biological target, its functional potency, and even its selectivity.
One key example is the comparison between 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) and its thio-analogue, 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol (Thio-THPO). While both compounds act as inhibitors of GABA uptake, the substitution of the oxygen atom in the isoxazole (B147169) ring with a sulfur atom results in a slight reduction in inhibitory potency in vitro. nih.gov However, both THPO and Thio-THPO demonstrate approximate equipotency in their ability to enhance the inhibition of neuronal firing by GABA in feline spinal neurons. nih.gov
In a different therapeutic context, derivatives of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold have been investigated as inhibitors of Heat shock protein 90 (Hsp90), a target for anticancer drug development. researchgate.netnih.gov Structure-activity relationship studies on a synthesized library of these compounds revealed that substitution at the N-5 position is critical for activity. Specifically, the introduction of a 2,4-resorcinol carboxamide moiety at N-5 was found to be crucial for potent Hsp90 binding and cell growth inhibitory activity. researchgate.netnih.gov Furthermore, modifying the C-3 position with an amide group bearing a hydroxamic acid residue led to a compound with dual inhibitory action against both Hsp90 and histone deacetylase 6 (HDAC6). researchgate.net
These findings underscore the principle that specific substitutions at defined positions on the tetrahydroisoxazolo[4,5-c]pyridine core are a determining factor for receptor binding and functional outcome.
| Core Scaffold | Compound | Key Substituent | Biological Target/Activity | Observation |
|---|---|---|---|---|
| Tetrahydroisoxazolo[4,5-c]pyridine | THPO | Oxygen in isoxazole ring | GABA Uptake Inhibition | Reference compound. |
| Tetrahydroisothiazolo[4,5-c]pyridine | Thio-THPO | Sulfur in isothiazole ring | GABA Uptake Inhibition | Slightly weaker inhibitor than THPO in vitro. nih.gov |
| Tetrahydroisoxazolo[4,5-c]pyridine | N-5 substituted analogue | 2,4-resorcinol carboxamide at N-5 | Hsp90 Inhibition | Substitution is crucial for activity. researchgate.net |
| Tetrahydroisoxazolo[4,5-c]pyridine | C-3, N-5 disubstituted analogue | Hydroxamic acid at C-3 amide | Hsp90 and HDAC6 Inhibition | Confers dual inhibitory activity. researchgate.net |
Role of Fused Ring System Architecture in Biological Activities
The specific arrangement of the fused isoxazole and tetrahydropyridine (B1245486) rings—the system's architecture—plays a pivotal role in defining the biological activity of these bicyclic compounds. Isomeric variations of the tetrahydroisoxazolopyridine core, where the isoxazole ring is fused to the pyridine (B92270) ring at different positions, result in compounds with distinct pharmacological profiles.
A clear illustration of this principle is the comparison between three structurally related bicyclic isoxazole zwitterions:
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol): This specific fusion architecture results in a compound that acts as an inhibitor of GABA uptake. nih.gov
THIP (Gaboxadol) (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): A constitutional isomer of THPO, THIP's [5,4-c] fusion pattern confers potent GABA agonist activity. nih.gov
THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol): Expanding the pyridine ring to an azepine ring and altering the fusion creates a glycine receptor antagonist. nih.gov
This demonstrates that the precise spatial arrangement of the heteroatoms and the geometry of the bicyclic system are critical determinants for molecular recognition at different receptor sites, leading to vastly different biological outcomes (GABA uptake inhibition vs. GABA agonism vs. glycine antagonism). The condensed bicyclic structure of the 4,5,6,7-tetrahydroisoxazolo-[4,5-c]pyridine core itself has also been identified as a successful scaffold for targeting enzymes like Hsp90. researchgate.net
Impact of Carboxylic Acid Masking on Neuronal Excitation and Antagonistic Effects
The isoxazole ring within the this compound system can function as a "masked" form of other chemical moieties. Specifically, the isoxazolopyridone scaffold can be considered a masked precursor to the 3-acyl-4-hydroxypyridin-2-one nucleus, a structural unit found in a family of natural products with a range of biological activities. nih.govbeilstein-journals.org
In this chemical strategy, the stable isoxazole ring serves as a protected form of a cyclic tricarbonyl moiety. nih.gov This masking allows for chemical modifications to be performed on other parts of the molecule without affecting the latent functionality. For instance, the 3-methyl group on a 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one core can be elaborated through base-mediated aldol (B89426) condensation to create new 3-alkenyl derivatives. nih.govbeilstein-journals.org These products are effectively masked forms of corresponding acyldihydropyridones, which are of interest due to their relationship with bioactive acylpyridone natural products. nih.gov The isoxazole ring can later be opened through reductive methods to reveal the active cyclic tricarbonyl system. This approach provides a synthetic route to complex molecules while protecting a reactive functional group until the final stages.
Conformational Analysis and Molecular Modeling
Understanding the three-dimensional structure and preferred conformation of this compound analogues is essential for rationalizing their biological activity and for designing new, more potent compounds.
X-Ray Crystallography Studies of Key Active Analogues
For analogues of the tetrahydroisoxazolopyridine system, X-ray crystallography has been used to confirm the structure of synthetic intermediates and products. For example, in the synthesis of elaborated 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones, the structure of the 3-(2-phenylethenyl) derivative was unequivocally confirmed by an X-ray crystallographic analysis. nih.gov This analysis verified the outcome of the chemical reaction and confirmed the stereochemistry of the newly formed double bond. nih.gov Such structural data provides a solid foundation for molecular modeling and further structure-activity relationship studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Preferred Solution Conformations
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. mdpi.com
NMR spectroscopy has been applied to the structural characterization of this compound derivatives and their analogues. nih.gov For instance, 1H NMR studies were instrumental in determining the configuration of alkene bonds in synthesized derivatives. The magnitude of the coupling constant (3JCH=CH) can be used to distinguish between E- and Z-isomers. In one study, a coupling constant of 16.5 Hz confirmed the E-configuration of a 3-(2-phenylethenyl)tetrahydroisoxazolopyridone. nih.gov Advanced NMR techniques can provide further insights into the preferred conformations of the flexible tetrahydropyridine ring, which is essential for understanding how these molecules present themselves to their biological targets.
Theoretical Studies on Tautomerism and Conformational Energetics
The molecular structure of this compound, also known as THPO, allows for the existence of different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the compound's physicochemical properties and biological activity. The isoxazol-3-ol moiety of THPO can undergo lactam-lactim tautomerism, a specific type of proton transfer reaction.
While specific computational studies detailing the tautomeric equilibrium and conformational energetics for THPO are not extensively documented in the literature, theoretical methods are crucial for understanding these properties. Computational studies on analogous heterocyclic systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have successfully employed methods ranging from semi-empirical (AM1) to density functional theory (B3LYP/6-31G**) to calculate the relative energies and dipole moments of different tautomers, thereby predicting the most stable form in various environments researchgate.net. Such analyses for THPO would involve calculating the relative energies of the potential tautomers to determine their equilibrium distribution. The different tautomers of a molecule typically exhibit distinct hydrophobicities, pKa values, and three-dimensional shapes, which can affect how the molecule is recognized and bound by a protein nih.gov.
The primary tautomeric equilibrium for THPO involves the migration of a proton between the nitrogen atom at position 2 and the oxygen atom at position 3 of the isoxazole ring.
Table 1: Potential Tautomers of this compound
| Tautomer Name | Structural Representation | Key Features |
|---|---|---|
| 3-hydroxy form (Lactim/Enol) | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol | Aromatic isoxazole ring with a hydroxyl group. This is the commonly depicted form. |
Elucidation of Mechanism of Action at the Molecular Level
The biological activity of this compound stems from its interaction with components of the γ-aminobutyric acid (GABA) neurotransmitter system. Its mechanism is distinct from that of direct receptor agonists or allosteric modulators, focusing instead on the regulation of synaptic GABA concentrations.
Detailed Analysis of Binding Modes within Target Receptors (e.g., GluA2 Agonist Binding Domain)
While the prompt mentions the GluA2 agonist binding domain as an example, the primary molecular target for this compound (THPO) is not an ionotropic glutamate (B1630785) receptor, but rather the GABA transporters (GATs) nih.govnih.govnih.gov. Specifically, THPO functions as a GABA uptake inhibitor nih.govnih.gov. GATs are membrane proteins responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal wikipedia.org.
The binding of inhibitors to GATs, particularly the GAT1 subtype, has been elucidated through homology modeling and molecular dynamics simulations, often based on the crystal structure of the bacterial leucine transporter (LeuT), a structural homolog nih.govacs.org. The transporter features a central binding site (S1) deep within the protein core, accessible from the extracellular space via a vestibular region (S2) nih.govnih.govmdpi.com.
Table 2: Key Amino Acid Residues in the GAT1 Binding Site and Their Putative Interaction with THPO
| Residue | Location | Putative Role in Binding |
|---|---|---|
| Tyrosine 60 (Y60) | Transmembrane Domain 1 (TM1) | Forms a hydrogen bond with the amino group of GABA; expected to interact with the piperidine (B6355638) nitrogen of THPO nih.govresearchgate.net. |
| Tyrosine 140 (Y140) | Transmembrane Domain 3 (TM3) | Interacts with the carboxylate group of GABA via a sodium ion (Na1) nih.govresearchgate.net. The isoxazol-3-ol group of THPO likely forms a critical interaction in this region. |
| Phenylalanine 294 (F294) | Transmembrane Domain 6 (TM6) | Contributes to a hydrophobic pocket that accommodates the GABA backbone researchgate.net. |
| Serine 396 (S396) | Transmembrane Domain 8 (TM8) | Forms part of the substrate binding pocket, potentially interacting with the GABA backbone nih.govresearchgate.net. |
| Arginine 69 (R69) | Transmembrane Domain 1 (TM1) | Part of the "extracellular gate" that controls substrate access to the binding site nih.gov. |
| Aspartate 451 (D451) | Transmembrane Domain 10 (TM10) | Forms a salt bridge with R69, contributing to the extracellular gate nih.gov. |
The binding of THPO within this pocket blocks the conformational changes necessary for GABA translocation across the membrane, leading to an accumulation of GABA in the extracellular space wikipedia.orgnih.gov.
Distinction Between Allosteric Modulation and Direct Agonism
The mechanism of THPO, as a GABA uptake inhibitor, is fundamentally different from both direct agonism and allosteric modulation of GABA receptors.
Direct Agonism: A direct agonist (e.g., GABA, muscimol) binds to the orthosteric site (the primary neurotransmitter binding site) on a receptor, such as the GABA-A receptor, causing a conformational change that directly activates the receptor and opens its associated ion channel springernature.com.
Allosteric Modulation: A positive allosteric modulator (PAM) (e.g., benzodiazepines) binds to a site on the receptor that is distinct from the orthosteric site. This binding does not activate the receptor on its own but enhances the effect of the endogenous agonist (GABA) when it binds, for instance, by increasing the channel opening frequency nih.gov.
Reuptake Inhibition: A reuptake inhibitor (e.g., THPO, tiagabine) does not interact with the GABA receptor itself. Instead, it binds to the GABA transporter protein (GAT) and blocks the removal of GABA from the synaptic cleft wikipedia.org. This leads to a higher concentration of GABA in the synapse for a longer duration, indirectly enhancing GABAergic neurotransmission by increasing the activation of both synaptic and extrasynaptic GABA receptors nih.gov.
Therefore, THPO's action is not to mimic GABA at the receptor or to modulate the receptor's response to GABA, but to increase the availability of endogenous GABA.
Table 3: Comparison of Mechanisms Affecting GABAergic Neurotransmission
| Mechanism | Molecular Target | Effect on Receptor | Consequence | Example Compound |
|---|---|---|---|---|
| Direct Agonism | GABA-A Receptor (Orthosteric Site) | Direct activation (opens Cl⁻ channel) | Mimics the effect of GABA | Muscimol (B1676869) |
| Positive Allosteric Modulation | GABA-A Receptor (Allosteric Site) | Enhances GABA's effect | Potentiates GABAergic inhibition | Diazepam |
| Reuptake Inhibition | GABA Transporter (GAT) | Blocks GABA clearance from synapse | Prolongs and increases GABA's effect | This compound |
Identification of Critical Subunit Compositions for Receptor Activation (e.g., δ-GABA_A Rs)
The concept of critical subunit composition is most relevant for direct receptor ligands, where selectivity for different receptor isoforms (e.g., GABA-A receptors containing specific α, β, γ, or δ subunits) dictates the pharmacological profile. For instance, the related compound Gaboxadol (THIP), a direct GABA-A agonist, shows preference for receptors containing the δ-subunit.
However, for a GABA uptake inhibitor like THPO, the critical "subunits" are the different subtypes of the GABA transporter. There are at least four distinct GAT subtypes identified in mammals: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1) nih.gov. These subtypes exhibit different tissue distribution and cellular localization, which has significant functional implications.
GAT1: Primarily located on presynaptic neuronal terminals and is responsible for the rapid reuptake of GABA from the synaptic cleft nih.govresearchgate.net.
GAT2 and GAT3: Predominantly found on glial cells (astrocytes) that surround the synapse nih.gov.
BGT1: Expressed in both neurons and glia, as well as in peripheral tissues.
Early studies indicated that THPO acts as a preferential inhibitor of glial GABA uptake, suggesting selectivity for GAT2 and/or GAT3 over the neuronal GAT1 nih.govnih.gov. This glial-selective inhibition is significant because it suggests that THPO may enhance tonic GABAergic inhibition (mediated by extrasynaptic GABA levels, which are largely controlled by glial GATs) more than phasic inhibition (mediated by synaptic GABA, largely controlled by neuronal GAT1) nih.gov. This profile distinguishes it from inhibitors like tiagabine, which are more potent at GAT1.
Table 4: GABA Transporter Subtypes and Their Relevance to THPO
| Transporter Subtype | Primary Location | Putative Role | Known Sensitivity to THPO |
|---|---|---|---|
| GAT1 | Neurons (presynaptic terminals) | Regulates phasic synaptic GABA levels | Lower sensitivity |
| GAT2 | Glia (astrocytes) | Regulates extrasynaptic GABA levels | Preferentially inhibited by THPO |
| GAT3 | Glia (astrocytes) | Regulates extrasynaptic GABA levels | Preferentially inhibited by THPO |
| BGT1 | Neurons and Glia | Transports GABA and betaine | Sensitivity less characterized |
This preferential action on glial transporters suggests that this compound can augment ambient, extrasynaptic GABA levels, thereby enhancing tonic inhibitory currents in the brain.
Advanced Research and Future Directions
Development of Novel Therapeutic Agents Based on the Tetrahydroisoxazolopyridine Scaffold
The inherent drug-like properties of the tetrahydroisoxazolopyridine scaffold have spurred extensive research into developing new therapeutic agents. This has involved significant efforts in chemical synthesis to create libraries of derivatives, which are then screened for activity against a wide array of biological targets. The structural rigidity and potential for stereospecific interactions make this scaffold an attractive starting point for drug design.
A key focus of current research is the chemical modification of the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine ring system to enhance binding affinity (potency) and selectivity for specific biological targets. By systematically altering substituents on the core structure, researchers can fine-tune the pharmacological profile of the resulting compounds.
For example, a new class of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds has been identified as inhibitors of Heat shock protein 90 (Hsp90), a significant target for anticancer drug development. nih.gov Initial studies revealed that substitution at the N-5 position with a 2,4-resorcinol carboxamide was critical for activity. Further derivatization led to a compound bearing a hydroxamic acid residue that exhibited dual inhibition of both Hsp90 and HDAC6, demonstrating how scaffold modification can achieve multi-target activity. nih.gov
In a different therapeutic area, related pyrazolo[4,3-b]pyridine derivatives have been developed as highly potent and selective ligands for the cannabinoid type 2 (CB2) receptor, which is a target for various inflammatory and neuropathic pain conditions. nih.gov Research demonstrated that the substitution pattern on the pyrazole (B372694) ring is a primary determinant of the compound's functional activity, dictating whether it acts as an agonist or an inverse agonist at the CB2 receptor. nih.gov This highlights the sophisticated level of pharmacological control that can be achieved through targeted chemical modifications of the core scaffold. Similarly, the evaluation of structure-activity relationships in substituted 2-pyridinemethanol (B130429) derivatives led to the identification of potent and selective phosphodiesterase-4 (PDE4) inhibitors. nih.gov
| Scaffold/Derivative | Biological Target | Key Optimization Strategy | Outcome |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine | Hsp90 | N-5 substitution with 2,4 resorcinol (B1680541) carboxamide. nih.gov | Potent cell growth inhibitory activity. nih.gov |
| 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide | Cannabinoid Receptor 2 (CB2) | Substitution pattern on the pyrazole ring. nih.gov | Achieved high affinity (Ki values down to 0.45 nM) and selectivity; functional activity (agonist vs. inverse agonist) could be controlled. nih.gov |
| 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | Autotaxin (ATX) | Design based on the structure of the ATX hydrophobic tunnel. nih.gov | Development of a potent inhibitor (IC50 = 0.7 nM) for pulmonary fibrosis. nih.gov |
| Substituted 2-pyridinemethanol | Phosphodiesterase-4 (PDE4) | Evaluation of structure-activity relationships (SAR). nih.gov | Identification of a compound with excellent in vitro activity and efficacy in animal models. nih.gov |
Beyond potency and selectivity, the therapeutic success of a drug candidate depends heavily on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). A significant challenge for centrally acting agents is the ability to cross the blood-brain barrier (BBB). The this compound scaffold has been a subject of rational design to improve these properties.
Studies on 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), a GABA uptake inhibitor, and its analogues have provided insight into BBB penetration. nih.gov THPO itself was found to enter the brain after systemic administration. nih.gov When the oxygen atom in the isoxazole (B147169) ring was replaced with sulfur to create Thio-THPO (4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol), the resulting compound was a slightly weaker inhibitor of GABA uptake but was suggested to penetrate the BBB very easily based on calculated I/U ratios, which reflect brain uptake potential. nih.gov
More recent work on a related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold targeting autotaxin (ATX) for pulmonary fibrosis resulted in a compound (designated as '35') with excellent pharmacokinetic properties. nih.gov This compound not only showed high potency but was also characterized by favorable oral bioavailability (F = 69.5%) and remarkable stability in microsomes, indicating a promising metabolic profile. nih.gov These findings underscore the successful application of rational design principles to optimize the drug-like properties of this class of compounds.
Investigation of Undiscovered Biological Targets and Mechanisms of Action
While the most well-documented target for the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol) variant of the scaffold is the extrasynaptic GABA-A receptor, ongoing research seeks to identify new biological targets and elucidate novel mechanisms of action. nih.govwikipedia.org This exploration opens up possibilities for repositioning these compounds for new therapeutic indications.
Derivatives of the core scaffold have been successfully developed as potent inhibitors of Hsp90, a chaperone protein involved in the stability of numerous client proteins required for tumor cell growth, thereby establishing a clear role in oncology. nih.gov The versatility of the broader tetrahydro-pyridine heterocyclic family is further demonstrated by the development of compounds targeting autotaxin (ATX), an enzyme implicated in inflammation and fibrosis, and the CB2 receptor. nih.govnih.gov
Furthermore, investigations into the antinociceptive (pain-relieving) effects of THIP revealed an unexpected link to the noradrenergic system. nih.gov Chronic administration of THIP in mice led to an increase in the density of alpha-2 adrenoceptors in the cerebral cortex, suggesting that this system may be involved in both the analgesic effects of THIP and the development of tolerance to it. nih.gov Such findings encourage a broader investigation into the downstream signaling pathways and potential receptor crosstalk associated with this scaffold, moving beyond its primary, well-established targets.
Strategies for Clinical Translation and Addressing Developmental Challenges
Addressing such developmental challenges requires multifaceted strategies. For scaffolds like the related 1,4,6,7-tetrahydro-5H- nih.govnih.govnih.govtriazolo[4,5-c]pyridines, which have yielded clinical candidates for depression (e.g., JNJ-54175446 and zanvipixant), a major challenge lies in the synthesis. rsc.org The initial synthetic routes involved hazardous reagents like azides and challenging reaction conditions, raising safety and scalability concerns for manufacturing. rsc.org A key strategy to overcome this is the development of safer and more efficient synthetic methods, such as continuous-flow chemistry, which can provide a scalable and more affordable alternative for producing key intermediates. rsc.org
Future strategies for clinical translation will likely involve the early and extensive use of preclinical models to better predict efficacy and potential liabilities. Furthermore, a "scaffold-hopping" approach, where the core is systematically modified to retain desired activity while eliminating undesirable properties, is a valuable strategy. The serendipitous discovery of a 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4(3H)-one core as an AKT1 inhibitor for acute myeloid leukemia exemplifies how rational follow-up on an initial finding can lead to new chemical classes worthy of further development. mdpi.com
Application of Computational Chemistry and In Silico Drug Design Methodologies
Computational chemistry and in silico (computer-aided) drug design have become indispensable tools in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drugs. longdom.orgmdpi.com These methods allow researchers to model and predict the behavior of molecules at an atomic level, providing insights that guide experimental work. beilstein-journals.org For the tetrahydroisoxazolopyridine scaffold and its analogues, computational approaches are used to understand structure-activity relationships (SAR), predict binding modes, and estimate ADME properties before a compound is ever synthesized. mdpi.com This "virtual shortcut" helps to prioritize the most promising candidates, thereby reducing the time and cost associated with drug discovery. beilstein-journals.org
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. longdom.orgbeilstein-journals.org This simulation provides crucial information about the binding affinity and the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.
This methodology has been widely applied to analogues of the tetrahydroisoxazolopyridine scaffold. For instance, in the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, computational docking was used to investigate the binding mode of the compounds within the enzyme's active site. mdpi.com Similarly, docking studies of 4-(imidazol-5-yl)pyridine derivatives helped to explain their high affinity for B-RAF and p38α kinase pockets. strath.ac.uk In another study, molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time, were used to confirm the stability of docked poses and identify the key amino acid residues responsible for binding. nih.govplos.org These simulations can reveal the dynamic nature of the interaction and provide a more accurate picture of the binding event. najah.edusamipubco.com
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of heterocyclic compounds like this compound. While specific DFT studies on this exact molecule are not extensively published, analysis of its constituent motifs—the isoxazole and tetrahydropyridine (B1245486) rings—and related isoxazolopyridine derivatives provides significant insight. researchgate.net
The isoxazole ring is a five-membered aromatic heterocycle containing two electronegative atoms, oxygen and nitrogen, in a 1,2-arrangement. chemicalbook.com This configuration results in a π-excessive system with a significant dipole moment and an aromatic character that is influenced by the competing electron-donating effect of the oxygen atom and the electron-attracting nature of the nitrogen atom. chemicalbook.com Computational studies on isoxazole and its simple derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. researchgate.netnsf.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Computational analyses of related isoxazolopyridine and pyrazolopyridine derivatives have been used to evaluate their binding affinities with biological targets like serum albumin. researchgate.net Such studies calculate binding energies and analyze non-covalent interactions, providing a theoretical basis for observed biological activity. researchgate.net For this compound, quantum chemical calculations would be invaluable for predicting its metabolic fate, understanding its interaction with receptor binding sites at an electronic level, and guiding the synthesis of new analogues with tailored electronic and pharmacological properties.
This table is based on theoretical studies of isoxazole and its derivatives and represents predicted properties.
Exploration of Synergistic Effects with Co-Administered Therapeutic Agents
The potential for synergistic interactions between this compound and other therapeutic agents is an area of significant clinical interest, primarily extrapolated from studies on its close structural and functional analogue, Gaboxadol (also known as THIP, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). wikipedia.orgnih.gov As a Gamma-aminobutyric acid (GABA) A receptor agonist, its pharmacodynamic profile suggests a high likelihood of additive or synergistic effects when co-administered with other drugs that modulate CNS activity, particularly those acting on the GABAergic system. wikipedia.orgnih.gov
A key area of investigation has been the interaction of Gaboxadol with benzodiazepines. One study characterized the interaction between Gaboxadol and several benzodiazepine (B76468) site agonists (including diazepam, flunitrazepam, and lorazepam) at human GABA-A receptors. nih.gov The results showed a synergistic interaction at recombinantly expressed receptors. nih.gov However, in a more physiologically complex model using rat cortical wedge preparations, the potentiation effects were much weaker, suggesting that Gaboxadol may act on a receptor population that is less sensitive to modulation by benzodiazepines in intact brain tissue. nih.gov This highlights a concept of "functional selectivity," where the synergistic potential may depend heavily on the specific receptor subtypes and neuronal circuits involved. nih.govnih.gov
Given its mechanism, co-administration of this compound or its analogues with other CNS depressants is expected to increase the risk of sedation, somnolence, and other depressant effects. drugbank.com This includes a wide range of drug classes such as:
Other GABAergics: Drugs like baclofen (B1667701) and barbiturates. drugbank.com
Benzodiazepines and Z-drugs: Agents like diazepam and zolpidem. nih.govdrugbank.com
Alcohol (Ethanol): Additive CNS depressant effects are highly probable. nih.govdrugbank.com
Antidepressants and Antipsychotics: Sedating agents like chlorpromazine. drugbank.com
Antihistamines: First-generation antihistamines with sedative properties (e.g., chlorpheniramine). drugbank.com
Conversely, the therapeutic efficacy could potentially be decreased when used in combination with substances that have opposing mechanisms or that induce its metabolism. drugbank.com For instance, certain anticonvulsants or other drugs that induce cytochrome P450 enzymes could potentially alter the pharmacokinetics of isoxazole-based compounds, although specific metabolic pathways for this compound are not fully detailed. While Gaboxadol itself was investigated as a monotherapy for conditions like insomnia and epilepsy, its development was halted due in part to safety and efficacy concerns, which would be amplified in combination therapies. nih.govnih.gov Future research into synergistic applications would require careful dose-finding studies and a deep understanding of the specific GABA-A receptor subunit pharmacology to maximize therapeutic benefit while minimizing adverse events.
Table 2: Potential Drug Interactions with Tetrahydroisoxazolopyridine-based GABA Agonists
| Interacting Drug Class | Example(s) | Potential Effect | Basis of Interaction |
|---|---|---|---|
| Benzodiazepines | Diazepam, Lorazepam | Synergistic/Additive CNS Depression nih.govdrugbank.com | Positive allosteric modulation of GABA-A receptors by benzodiazepines enhances agonist effects. nih.gov |
| Alcohol | Ethanol (B145695) | Additive CNS Depression nih.govdrugbank.com | General CNS depressant effects; may also allosterically modulate GABA-A receptors. nih.gov |
| GABAergic Drugs | Baclofen, gamma-Hydroxybutyric acid (GHB) | Increased CNS Depression drugbank.com | Additive effects at GABA receptors (GABA-A and GABA-B). |
| Antipsychotics (1st Gen) | Chlorpromazine | Increased Sedation drugbank.com | Additive sedative properties. |
| Opioid Analgesics | Morphine, Oxycodone | Enhanced CNS and Respiratory Depression | Additive depressant effects on central and respiratory functions. |
This table is based on data for the related compound Gaboxadol and represents potential interactions.
Further Investigation of Connections to Natural Product Chemistry and Biosynthesis
The scientific story of this compound and its relatives is deeply rooted in natural product chemistry, specifically originating from psychoactive compounds found in Amanita muscaria, the fly agaric mushroom. wikipedia.orgnih.gov The development of this class of synthetic compounds was directly inspired by the structure of muscimol (B1676869), a potent and selective GABA-A receptor agonist that is a principal psychoactive constituent of the mushroom. nih.govwikipedia.org
Muscimol itself is a product of the decarboxylation of another natural compound in the mushroom, ibotenic acid. wikipedia.org Muscimol features a 3-hydroxyisoxazole ring attached to an aminomethyl side chain, which acts as a bioisosteric replacement for the carboxylic acid group of the neurotransmitter GABA. researchgate.net While a powerful research tool, muscimol's utility as a therapeutic agent is limited by factors including its toxicity and pharmacokinetic profile. researchgate.net This led researchers to synthesize conformationally restricted analogues to improve its drug-like properties. By incorporating the flexible aminomethyl side chain of muscimol into a tetrahydropyridine ring system, chemists created 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP/Gaboxadol), an analogue with a more rigid structure. wikipedia.orgresearchgate.net The core this compound scaffold represents a different isomeric arrangement but follows the same principle of being a structurally constrained analogue of a natural product.
The biosynthesis of the core isoxazole ring in these natural products was a long-standing question until recently. Research published in 2020 elucidated the biosynthetic pathway of ibotenic acid in Amanita muscaria. nih.gov The pathway is initiated by the stereoselective hydroxylation of L-glutamate by a non-heme, iron-dependent dioxygenase enzyme, now named IboH, to form 3-hydroxyglutamate. nih.govresearchgate.net This key intermediate then undergoes a series of enzymatic transformations, catalyzed by enzymes encoded in a dedicated biosynthetic gene cluster, to form the isoxazole ring of ibotenic acid. wikipedia.orgnih.gov Ibotenic acid is then decarboxylated to produce the final active compound, muscimol. researchgate.net
Therefore, while the complete fused-ring structure of this compound is a synthetic creation, its fundamental isoxazole pharmacophore has a clear and direct lineage from natural product chemistry. Further research in this area could involve the exploration of other natural isoxazole-containing compounds as scaffolds for novel drug design or the use of biosynthetic enzymes, like IboH, in chemoenzymatic synthesis routes to produce complex analogues.
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula | Class/Role |
|---|---|---|---|
| This compound | 53602-00-9 | C6H8N2O2 | Main subject of article, GABA uptake inhibitor nih.govnih.gov |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol/THIP) | 64603-91-4 | C6H8N2O2 | Structural analogue, GABA-A agonist wikipedia.org |
| Muscimol | 2763-96-4 | C4H6N2O2 | Natural product lead compound, GABA-A agonist wikipedia.org |
| Ibotenic Acid | 2552-55-8 | C5H6N2O4 | Natural product, precursor to muscimol wikipedia.org |
| Gamma-aminobutyric acid (GABA) | 56-12-2 | C4H9NO2 | Major inhibitory neurotransmitter |
| Glutamate (B1630785) | 56-86-0 | C5H9NO4 | Biosynthetic precursor to ibotenic acid nih.gov |
| Diazepam | 439-14-5 | C16H13ClN2O | Benzodiazepine, co-administered agent nih.govdrugbank.com |
| Ethanol | 64-17-5 | C2H6O | Alcohol, co-administered agent nih.govdrugbank.com |
| Baclofen | 1134-47-0 | C10H12ClNO2 | GABA-B agonist, co-administered agent drugbank.com |
| Chlorpromazine | 50-53-3 | C17H19ClN2S | Antipsychotic, co-administered agent drugbank.com |
| Flunitrazepam | 1622-62-4 | C16H12FN3O3 | Benzodiazepine, co-administered agent nih.gov |
| Lorazepam | 846-49-1 | C15H10Cl2N2O2 | Benzodiazepine, co-administered agent nih.gov |
| Zolpidem | 82626-48-0 | C19H21N3O | Z-drug hypnotic, co-administered agent |
| Chlorpheniramine | 132-22-9 | C16H19ClN2 | Antihistamine, co-administered agent drugbank.com |
| 3-Hydroxyglutamate | 5572-63-4 | C5H9NO5 | Biosynthetic intermediate nih.gov |
Q & A
Basic: What synthetic methodologies are employed to construct the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold, and what challenges are encountered?
The synthesis of this scaffold often involves dehydrogenation-halogenation reactions and cyclization strategies. For example, dehydrogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one under photolytic conditions yields halogenated intermediates, which serve as masked scaffolds for drug development . Challenges include regioselectivity issues during halogenation and the need for precise control of reaction conditions (e.g., UV light exposure) to avoid byproducts. Optimization efforts, such as modifying substituents at the N-5 and C-3 positions, are critical to improve yield and purity .
Advanced: How does this compound-3-ol (THIP/gaboxadol) modulate GABAA receptor subtypes, and what are the implications for pain research?
THIP acts as a selective agonist for δ-subunit-containing GABAA receptors, which are enriched in thalamic and spinal cord neurons. Electrophysiological studies show that THIP enhances inhibitory synaptic currents in thalamocortical circuits, reducing excitability and nociceptive signaling . However, unlike classical GABA agonists (e.g., muscimol), THIP exhibits partial efficacy at α4β3δ receptors, making it a tool to study extrasynaptic inhibition. In vivo models of neuropathic pain demonstrate its antinociceptive effects, but contradictory data arise from its inability to mimic N2O-like effects in certain assays, highlighting receptor subtype specificity .
Advanced: What structural features of the this compound scaffold contribute to Hsp90 inhibition, and how are SAR studies conducted?
The isoxazole nucleus in this scaffold is critical for binding to Hsp90's ATP-binding pocket. SAR studies focus on substituents at C-3 (ester/amide groups) and N-5 (resorcinol moieties), which enhance affinity by forming hydrogen bonds with Lys58 and Asp93 residues . Computational docking and X-ray crystallography (e.g., PDB: 2VCI) guide modifications, while enzymatic assays (e.g., fluorescence polarization) quantify inhibition potency. Derivatives with bulkier C-3 groups show improved selectivity over kinase targets, but metabolic stability remains a challenge .
Basic: What analytical techniques are essential for characterizing halogenated derivatives of this scaffold?
Post-halogenation characterization relies on:
- X-ray crystallography : Resolves regiochemistry (e.g., correcting misassigned structures of 7-halo derivatives) .
- NMR spectroscopy : Distinguishes between 4,5-dihydro and 4,5,6,7-tetrahydro forms via <sup>1</sup>H coupling constants (e.g., J = 10–12 Hz for trans-dehydrogenation products) .
- Mass spectrometry : Confirms molecular weights of halogenated intermediates (e.g., Cl/Br isotopic patterns) .
Advanced: How can researchers resolve contradictions in pharmacological data related to GABAA receptor activation?
Contradictory results (e.g., THIP’s lack of N2O-like effects) arise from receptor subunit composition and assay systems. Strategies include:
- Subtype-selective knockout models : δ-subunit knockouts (Gabrd<sup>-/-</sup>) clarify THIP’s thalamic vs. spinal cord actions .
- Comparative agonist profiling : Testing THIP against analogs like THPO (GABA uptake inhibitor) and THAZ (glycine antagonist) in parallel assays .
- In silico modeling : Predict binding poses to δ vs. γ2-containing receptors to explain efficacy differences .
Basic: What is the role of cross-coupling reactions in functionalizing this scaffold?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the C-7 position post-halogenation. For example, 7-bromo derivatives react with boronic acids to yield biaryl analogs, enabling diversification for Hsp90 or kinase inhibitor libraries. Key considerations include catalyst selection (Pd(PPh3)4 vs. PdCl2(dppf)) and protecting group strategies (e.g., Boc for amines) .
Advanced: How does THIP’s pharmacokinetic profile influence its use in neurological disease models?
THIP exhibits low brain:plasma ratios in mice due to efflux transporters (e.g., P-gp). To address this, researchers employ intracerebroventricular (ICV) administration or develop prodrugs (e.g., ester derivatives) with improved BBB penetration. Pharmacodynamic (PD) markers, such as EEG changes for sedation, correlate with target engagement but require dose optimization to separate analgesic and sedative effects .
Basic: What precautions are necessary when handling halogenated intermediates of this scaffold?
Halogenated derivatives (e.g., 7-chloro or 7-bromo) are light-sensitive and prone to hydrolysis. Storage under inert atmosphere (N2) at –20°C is recommended. Reaction workups should avoid aqueous bases to prevent ring-opening side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
